cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate
Description
1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate (CAS: 142184-30-3) is a chiral rhodium(I) complex featuring a bidentate phospholano ligand and a trifluoromethanesulfonate (triflate) counterion. Key properties include:
- Molecular formula: C₃₁H₄₈F₃O₃P₂RhS
- Molecular weight: 722.63 g/mol
- Appearance: Orange powder .
- Hazard profile: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
This compound is utilized in asymmetric catalysis, particularly in hydrogenation and cyclopropanation reactions, where its chiral ligand framework induces high enantioselectivity .
Properties
CAS No. |
142184-30-3 |
|---|---|
Molecular Formula |
C31H48F3O3P2RhS- |
Molecular Weight |
722.6 g/mol |
IUPAC Name |
cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/t17-,18-,19-,20-;;;/m0.../s1 |
InChI Key |
XGPXBCKGQLCHDW-FGOMORKPSA-M |
Isomeric SMILES |
CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through the reaction of 1,2-bis[(2S,5S)-2,5-diethylphospholano]benzene with rhodium(I) trifluoromethanesulfonate under specific conditions. The reaction involves the coordination of the phospholane ligands to the rhodium center, forming the desired complex.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity. The process may also involve purification steps to remove any impurities and by-products.
Types of Reactions:
Hydrogenation: The compound is widely used in the asymmetric hydrogenation of olefins, where it acts as a chiral ligand to produce enantiomerically pure products.
Oxidation and Reduction: It can also be involved in oxidation and reduction reactions, often facilitating the transfer of electrons in a controlled manner.
Substitution Reactions: The compound can participate in substitution reactions, where it helps in the exchange of functional groups on the substrate.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas (H2) and a suitable solvent such as ethanol or methanol.
Oxidation and Reduction: Common oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Substitution Reactions: Various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products Formed:
Hydrogenation: Chiral alcohols or amines.
Oxidation and Reduction: Oxidized or reduced forms of the substrate.
Substitution Reactions: Substituted derivatives of the original substrate.
Scientific Research Applications
Chemistry: The compound is extensively used in asymmetric synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure drugs.
Biology: It can be used in the study of enzyme mechanisms and the development of biocatalysts.
Medicine: Its application in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: The compound is used in the chemical industry for the production of fine chemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects through its chiral environment, which influences the stereochemistry of the reactions it catalyzes. The rhodium center coordinates to the substrate, and the chiral phospholane ligands induce asymmetry in the reaction, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved are typically the active sites of enzymes or the reactive centers of substrates in chemical reactions.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Counterion Variants: Triflate vs. Tetrafluoroborate
The tetrafluoroborate analog (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 213343-64-7) shares the same phospholano ligand but differs in counterion:
The triflate’s superior leaving group ability (CF₃SO₃⁻) often results in higher catalytic activity in reactions requiring ion dissociation, such as asymmetric hydrogenation .
Ligand Substituent Variations: Diethyl vs. Dimethyl vs. Diphenyl
Dimethylphospholano Analogs
Example: (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate:
Diphenylphospholano Analogs
Example: 1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate:
Stability and Handling Considerations
- Storage : Both triflate and tetrafluoroborate analogs require inert gas (e.g., argon) storage due to air sensitivity .
- Decomposition: No significant decomposition under recommended conditions for either compound .
- Toxicity: Neither compound is classified as carcinogenic, but both require precautions against skin/eye contact .
Biological Activity
1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, often referred to as Rh-DUPHOS, is a rhodium complex notable for its applications in catalysis and potential biological activities. This article explores its biological activity, particularly focusing on its cytotoxic effects against various cancer cell lines and its mechanisms of action.
- Empirical Formula : C₃₁H₄₈F₃O₃P₂RhS
- Molecular Weight : 722.62 g/mol
- CAS Number : 142184-30-3
- Structure : The complex features a rhodium center coordinated to phosphine ligands and cyclooctadiene, which influences its reactivity and biological interactions .
Cytotoxicity Studies
Recent studies have demonstrated that Rh-DUPHOS exhibits selective cytotoxicity towards certain cancer cell lines. For instance, it has been shown to preferentially affect MMR-deficient cell lines over MMR-proficient ones. This selectivity is crucial as it suggests a potential therapeutic window for targeting specific types of cancers.
- Cell Lines Tested :
- HCT116O (MMR-deficient)
- HCT116N (MMR-proficient)
In cellular proliferation assays, Rh-DUPHOS displayed significant cytotoxic effects at nanomolar concentrations specifically against MMR-deficient cells . The mechanism of action appears to involve the complex's ability to bind selectively to DNA mismatches, leading to cellular apoptosis.
The biological activity of Rh-DUPHOS is linked to its interaction with DNA. The complex shows micromolar binding affinities for DNA hairpins containing mismatches, which leads to selective toxicity in cancer cells that are deficient in the mismatch repair (MMR) system. This mechanism is supported by mass spectral analyses indicating that the complexes are taken up into cells through passive diffusion rather than active transport mechanisms .
Study 1: Selective Toxicity in Cancer Cells
A study investigated the cytotoxic effects of various rhodium complexes including Rh-DUPHOS on colorectal cancer cell lines. The results indicated that Rh-DUPHOS had an IC50 value significantly lower in MMR-deficient cells compared to MMR-proficient cells. This finding underscores the potential for using such complexes in targeted cancer therapies .
Study 2: Antimicrobial Activity
In addition to its anticancer properties, Rh-DUPHOS has also been evaluated for antimicrobial activity. It showed effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. This dual functionality enhances its appeal as a versatile therapeutic agent .
Comparative Analysis of Biological Activities
| Compound Name | Target Cells | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Rh-DUPHOS | HCT116O | <10 | DNA mismatch binding |
| Other Rh Complexes | Various | >100 | Non-specific cytotoxicity |
The table illustrates the superior potency of Rh-DUPHOS compared to other rhodium complexes, reinforcing its potential as a selective therapeutic agent.
Chemical Reactions Analysis
Asymmetric Hydrogenation Reactions
This compound serves as a pre-catalyst for asymmetric hydrogenation of unsaturated substrates, producing chiral molecules with high enantiomeric excess (ee). Key applications include:
The reaction typically proceeds under hydrogen gas (1–50 atm) in polar solvents like methanol or THF at 25–60°C .
Asymmetric Reductive Amination
(S,S)-Et-DUPHOS-Rh facilitates reductive amination of ketones with amines, yielding chiral amines without requiring pre-formed imines:
textKetone + Amine + H₂ → Chiral amine
Conditions :
-
Solvent: Toluene or dichloromethane
-
Temperature: 0–40°C
-
Catalyst loading: 0.1–1 mol%
This method is critical for synthesizing bioactive alkaloids and pharmaceuticals .
Catalytic Asymmetric Cycloadditions
The complex enables [4+1] cycloadditions between vinylallenes and carbon monoxide, forming cyclopentenones with >90% ee:
textVinylallene + CO → Cyclopentenone
Key parameters :
-
Pressure: 10–30 atm CO
-
Solvent: Dichloroethane
-
Yield: 70–85%
This reaction expands access to five-membered carbocycles for natural product synthesis .
Enyne Cycloisomerization
In the presence of (S,S)-Et-DUPHOS-Rh, 1,6-enynes undergo cycloisomerization to bicyclic structures with axial chirality:
text1,6-Enyne → Bicyclo[4.1.0]heptene
Optimized conditions :
-
Catalyst: 2 mol%
-
Solvent: DMF
-
Temperature: 80°C
This method is pivotal for synthesizing strained ring systems in terpene derivatives .
Addition to N-Diphenylphosphinoylimines
The rhodium complex catalyzes enantioselective addition of dialkylzinc reagents to imines, producing chiral amines:
textR₂Zn + Imine → Chiral amine
Performance metrics :
-
ee: 88–94%
-
Solvent: Ether
-
Reaction time: 12–24 hrs
This reaction is widely used in asymmetric C–N bond formation .
Phosphination Reactions
When paired with palladium, the ligand system enables asymmetric phosphination of aryl halides:
textAr–X + PH₂R → Ar–PR₂ (chiral)
Notable features :
-
Substrates: Aryl bromides/iodides
-
Ligand role: Induces chirality at phosphorus
-
Yield: 60–78%
This application is emerging in materials science for chiral phosphine ligands .
Hydrogenation of Enol Phosphonates
The complex reduces enol phosphonates to chiral phosphonic acids, key intermediates in kinase inhibitor synthesis:
Conditions :
-
H₂ pressure: 5 atm
-
Solvent: Ethanol
-
Catalyst loading: 0.5 mol%
Q & A
Q. What are the key structural and identifier features of this compound?
The compound is an organometallic rhodium(I) complex with the formula Rh(C₈H₁₂)(C₂₂H₃₆P₂)⁺ CF₃SO₃⁻. Its CAS number is 142184-30-3, and it is commonly abbreviated as (S,S)-Et-DUPHOS-Rh. The chiral phospholano ligands [(2S,5S)-diethylphospholano] confer stereoselectivity in catalysis. It is air-sensitive and typically handled under inert atmospheres .
Q. What safety precautions are required when handling this compound?
The compound is classified as a skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2A). Researchers must wear NIOSH-approved respirators, impermeable gloves (e.g., nitrile), and tightly sealed goggles. Work should be conducted in a fume hood with inert gas (e.g., argon) to prevent degradation .
Q. How should this compound be stored to ensure stability?
Store under inert gas (argon or nitrogen) in a sealed container at room temperature. The material is stable under recommended conditions and does not undergo thermal decomposition when stored properly .
Q. What solvents are compatible with this catalyst?
The compound is water-insoluble but soluble in organic solvents such as dichloromethane, toluene, or tetrahydrofuran. Compatibility testing is advised for non-standard solvents due to potential ligand dissociation .
Advanced Research Questions
Q. How does the ligand geometry influence enantioselectivity in asymmetric hydrogenation?
The (2S,5S)-diethylphospholano ligands create a chiral pocket around the rhodium center, enabling precise substrate binding. Steric and electronic effects from the ethyl groups enhance enantioselectivity in prochiral alkene hydrogenation. Optimization requires tuning reaction parameters (e.g., pressure, temperature) to align with ligand-substrate interactions .
Q. What experimental strategies mitigate ligand dissociation during catalysis?
Ligand dissociation can reduce catalytic efficiency. Strategies include:
Q. How can the compound’s stability under oxidative conditions be evaluated?
Conduct controlled experiments under varying O₂ levels using techniques like cyclic voltammetry or in situ IR spectroscopy. Monitor rhodium oxidation states (Rh(I) → Rh(III)) and ligand integrity via ³¹P NMR. Evidence suggests the compound is stable in inert environments but may degrade in air .
Q. What analytical methods are optimal for characterizing catalytic intermediates?
- NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR to track ligand coordination and rhodium center changes.
- X-ray Crystallography: Resolve structural details of pre-catalysts or intermediates.
- Mass Spectrometry (ESI-MS): Identify ionized species in solution.
- Kinetic Studies: Monitor reaction progress and enantiomeric excess (ee) via chiral HPLC .
Q. Are there documented contradictions in catalytic performance across reaction scales?
Literature reports (e.g., Org. Lett. 2005, 7, 3235) note that enantioselectivity may decrease at larger scales due to mass transfer limitations. Mitigate this by optimizing stirring rates, hydrogen pressure, and catalyst loading .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
